![molecular formula C23H31N5O7S B6306829 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid CAS No. 1660127-21-8](/img/structure/B6306829.png)

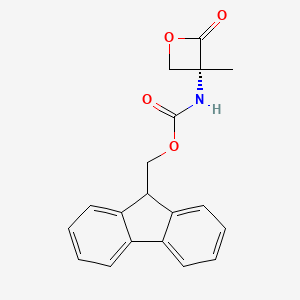

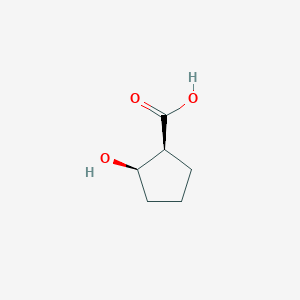

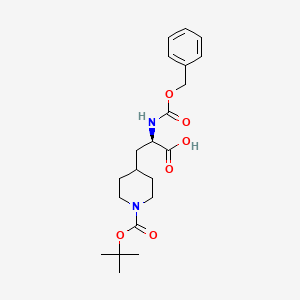

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid

Descripción general

Descripción

P-NCS-benzyl-NODA-GA is a chelating agent . It is used for peptides and antibodies labeling . It has specific reactivity toward primary amines such as the lysine group .

Molecular Structure Analysis

The chemical formula of p-NCS-benzyl-NODA-GA is C23H31N5O7S . The molecular weight is 521.59 .Chemical Reactions Analysis

P-NCS-benzyl-NODA-GA is used for peptides and antibodies labeling . It has specific reactivity toward primary amines such as the lysine group .Physical and Chemical Properties Analysis

P-NCS-benzyl-NODA-GA is a white to yellowish powder . The boiling point is predicted to be 860.3±65.0 °C and the density is predicted to be 1.38±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Radiochemical Synthesis and Preclinical Evaluation : p-NCS-benzyl-NODA-GA has been used in the synthesis of radiolabeled compounds, such as 68Ga-labeled NODAGA-hydroxypropyl-beta-cyclodextrin (68Ga-NODAGA-HPBCD). This compound has been evaluated for its pharmacokinetic properties and in vivo distribution, particularly using positron emission tomography (PET) imaging techniques. This indicates its potential in tracking biological activity and distribution in the body (Hajdú et al., 2019).

Chelation Studies for Improved Labeling : Studies on aluminium-fluoride complexes of model compounds, including those similar to p-NCS-benzyl-NODA-GA, have been conducted to understand their coordination chemistry. This research is crucial for developing improved radiolabeling applications, especially in molecular imaging (Shetty et al., 2011).

Versatile Bifunctional Chelators for Imaging : Compounds like p-NCS-benzyl-NODA-GA have been synthesized for use as bifunctional chelators in molecular imaging. Their stability and potential for conjugation with proteins for imaging purposes have been explored, highlighting their versatility in this field (Riss et al., 2008).

Evaluation of Complexation with Metal Ions : Research has also been conducted to understand how p-NCS-benzyl-NODA-GA and similar compounds interact with metal ions, which is critical for developing effective radiopharmaceuticals for PET imaging. The effect of metal ion impurities on the complexation and stability of these compounds has been a significant focus of this research (Chakravarty et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of p-NCS-benzyl-NODA-GA is the Fibroblast Activation Protein (FAP) . FAP is highly expressed on cancer-associated fibroblasts (CAFs) and various tumor cells, playing a crucial role in tumor growth and immunosuppression .

Mode of Action

p-NCS-benzyl-NODA-GA is a peptide and antibody marker that exhibits specific reactivity towards primary amines, such as the lysine group . It is used to label these groups, enabling the tracking and imaging of FAP-expressing cells .

Biochemical Pathways

It is known that the compound plays a role in the immunotherapeutic targeting of fap-expressing cells, which are involved in tumor growth and immunosuppression .

Pharmacokinetics

It is known that the compound is used in pet studies after functionalization with a chelator and suitable radionuclide .

Result of Action

The αFAP-scFv and -IgG4 TMs, which are functionalized with p-NCS-benzyl-NODA-GA, effectively and specifically redirect UniCAR T-cells using 2D, 3D, and in vivo models . Moreover, a remarkably high and specific accumulation of radiolabeled FAP-targeting TMs at the tumor site of xenograft mouse models was observed .

Action Environment

The action environment of p-NCS-benzyl-NODA-GA is primarily within the tumor microenvironment, where FAP is highly expressed . The compound’s action, efficacy, and stability may be influenced by various factors within this environment, including the presence of immune cells, the degree of immunosuppression, and the heterogeneity of antigen expression .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

p-NCS-benzyl-NODA-GA plays a significant role in biochemical reactions due to its specific reactivity towards primary amines . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the development of novel small and size-extended immunotheranostic UniCAR target modules (TMs) targeting Fibroblast Activation Protein (FAP) .

Cellular Effects

The effects of p-NCS-benzyl-NODA-GA on cells and cellular processes are significant. It influences cell function by interacting with specific biomolecules. For example, it has been used to redirect UniCAR T-cells in 2D, 3D, and in vivo models . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of p-NCS-benzyl-NODA-GA involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is used to functionalize target modules with a chelator and suitable radionuclide for PET studies .

Propiedades

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O7S/c29-20(24-13-17-1-3-18(4-2-17)25-16-36)6-5-19(23(34)35)28-11-9-26(14-21(30)31)7-8-27(10-12-28)15-22(32)33/h1-4,19H,5-15H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGSZUCRHWLSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCC2=CC=C(C=C2)N=C=S)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

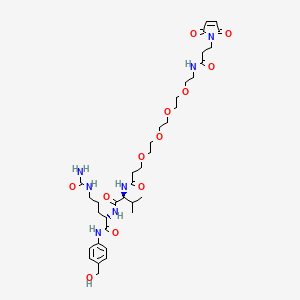

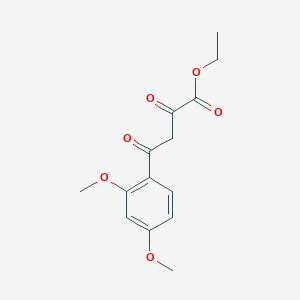

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

![ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B6306777.png)